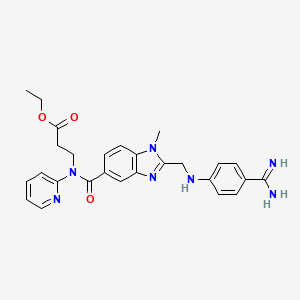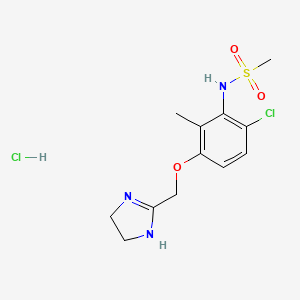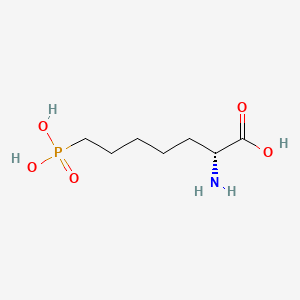
D-AP7
Overview
Description
D-2-amino-7-phosphonoheptanoic acid, commonly known as D-AP7, is a selective antagonist of the N-methyl-D-aspartate receptor. This compound is known for its ability to competitively inhibit the binding of glutamate to the N-methyl-D-aspartate receptor, thereby preventing the activation of this receptor. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of neuropharmacology .
Mechanism of Action
Target of Action
D-AP7, also known as D-(-)-2-Amino-7-phosphonoheptanoic acid, is a specific antagonist of the NMDA receptor . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function .
Mode of Action
This compound acts by competitively inhibiting the glutamate binding site, thus preventing the activation of the NMDA receptor . It functions specifically as an NMDA recognition site blocker .
Biochemical Pathways
The NMDA receptor is part of the glutamatergic system, which is the main excitatory neurotransmitter system in the brain . By blocking the NMDA receptor, this compound affects the excitatory synaptic transmission and can influence various downstream effects such as synaptic plasticity .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence the effectiveness of the compound .
Result of Action
The blockade of NMDA receptors by this compound can lead to various effects. For instance, it has been found to have anticonvulsant effects . In animal studies, this compound has been shown to enhance motility, exhibit anxiogenic-like effects, and impair consolidation in passive avoidance .
Biochemical Analysis
Biochemical Properties
D-AP7 plays a crucial role in biochemical reactions by acting as a potent antagonist of NMDA receptors. It interacts specifically with the NMDA receptor’s glutamate binding site, preventing the receptor’s activation. This interaction is highly selective, distinguishing this compound from other NMDA receptor antagonists that may target different sites on the receptor. The compound’s ability to inhibit NMDA receptor activation makes it a valuable tool in studying excitatory neurotransmission and its associated pathologies .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. By inhibiting NMDA receptor activation, this compound influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, the compound can modulate synaptic plasticity, affecting processes such as long-term potentiation (LTP) and long-term depression (LTD). These changes in synaptic strength are critical for learning and memory. Additionally, this compound has been shown to protect neurons from excitotoxicity, a process where excessive glutamate release leads to neuronal damage and cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its competitive inhibition of the NMDA receptor’s glutamate binding site. By binding to this site, this compound prevents glutamate from activating the receptor, thereby blocking the influx of calcium ions into the neuron. This inhibition disrupts downstream signaling pathways that are typically activated by NMDA receptor stimulation. As a result, this compound can modulate synaptic plasticity, reduce excitotoxicity, and influence various cellular processes related to NMDA receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on NMDA receptors for extended periods, making it a valuable tool for long-term experiments. The compound’s efficacy may decrease over time due to degradation or changes in receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound can effectively inhibit NMDA receptor activity without causing significant adverse effects. At higher doses, the compound may induce toxic effects, such as muscle rigidity and catalepsy. These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of amino acids. These interactions can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding the metabolic pathways involving this compound is crucial for elucidating its broader biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the localization and accumulation of this compound within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its efficacy as an NMDA receptor antagonist .
Preparation Methods
The synthesis of D-2-amino-7-phosphonoheptanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanoic acid derivatives.
Phosphorylation: The heptanoic acid derivative undergoes phosphorylation to introduce the phosphono group.
Amination: The phosphorylated intermediate is then subjected to amination to introduce the amino group at the desired position.
Industrial production methods for D-2-amino-7-phosphonoheptanoic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
D-2-amino-7-phosphonoheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
D-2-amino-7-phosphonoheptanoic acid has a wide range of scientific research applications, including:
Neuropharmacology: It is used to study the role of N-methyl-D-aspartate receptors in various neurological disorders, such as epilepsy and neurodegenerative diseases.
Behavioral Studies: The compound is employed in animal models to investigate its effects on behavior, including anxiety and learning.
Drug Development: D-2-amino-7-phosphonoheptanoic acid serves as a lead compound for the development of new therapeutic agents targeting N-methyl-D-aspartate receptors.
Biochemical Research: It is used in biochemical assays to study the interactions between N-methyl-D-aspartate receptors and other proteins or ligands.
Comparison with Similar Compounds
D-2-amino-7-phosphonoheptanoic acid is often compared with other N-methyl-D-aspartate receptor antagonists, such as:
D-2-amino-5-phosphonopentanoic acid: Another selective antagonist of the N-methyl-D-aspartate receptor, but with a different chemical structure and potency.
3-2-carboxypiperidin-4-yl)propyl-1-phosphonate: A novel putative N-methyl-D-aspartate receptor antagonist with similar pharmacological properties.
6-cyano-7-nitroquinoxaline-2,3-dione: A non-competitive antagonist of the N-methyl-D-aspartate receptor, which acts through a different mechanism.
The uniqueness of D-2-amino-7-phosphonoheptanoic acid lies in its specific binding affinity and selectivity for the N-methyl-D-aspartate receptor, making it a valuable tool for studying the physiological and pathological roles of this receptor .
Properties
IUPAC Name |
(2R)-2-amino-7-phosphonoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO5P/c8-6(7(9)10)4-2-1-3-5-14(11,12)13/h6H,1-5,8H2,(H,9,10)(H2,11,12,13)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDMWESTDPJANS-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@H](C(=O)O)N)CCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81338-23-0 | |
| Record name | AP-7, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081338230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D(-)-2-Amino-7-phosphonoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AP-7, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89FET0690I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1H-imidazol-5-yl)phenyl]-N'-methylmethanimidamide](/img/structure/B1669728.png)
![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)
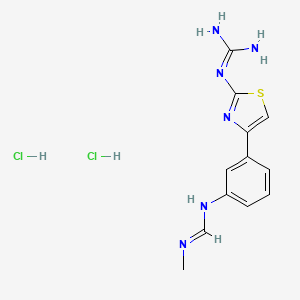
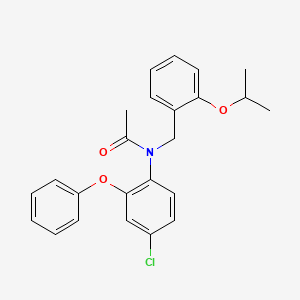
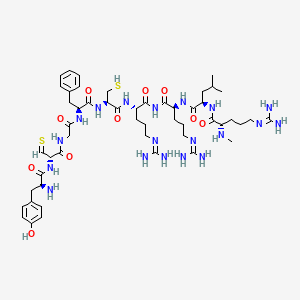

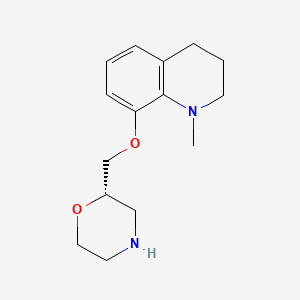

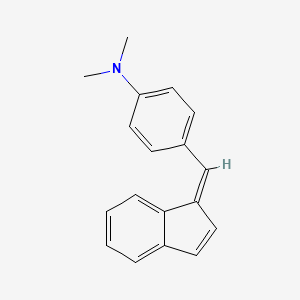
![ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid](/img/structure/B1669742.png)
